molecular formula C5H8ClN3O2 B1521969 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride CAS No. 92534-70-8

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride

Cat. No.: B1521969
CAS No.: 92534-70-8
M. Wt: 177.59 g/mol
InChI Key: MIFNDSYYKBHUMK-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with β-dicarbonyl compounds under acidic or basic conditions. The reaction conditions often involve refluxing in solvents like ethanol or methanol, followed by purification steps such as recrystallization .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity. The choice of solvents and reagents is also tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .

Scientific Research Applications

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved can include inhibition of key metabolic enzymes or disruption of microbial cell wall synthesis .

Comparison with Similar Compounds

  • 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-Methyl-1H-pyrazole-5-carboxylic acid
  • 1H-Pyrazole-4-carboxylic acid, 5-amino-1-methyl-, ethyl ester

Comparison: Compared to these similar compounds, 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For instance, the presence of an amino group at the 4-position and a carboxylic acid group at the 5-position can enhance its binding affinity to certain enzymes and receptors, making it a valuable compound in drug discovery .

Biological Activity

4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and comparative efficacy against similar compounds.

Chemical Structure and Synthesis

The molecular formula of this compound is C₆H₈ClN₃O₂, with a molecular weight of approximately 191.615 g/mol. The compound features a pyrazole ring with an amino group at the 4-position and a carboxyl group at the 5-position, which are critical for its biological activity.

Synthesis Methods:
The synthesis typically involves multi-step reactions, including:

  • Cyclization of hydrazine derivatives with β-dicarbonyl compounds under acidic or basic conditions.
  • Purification through recrystallization from solvents like ethanol or methanol.

Anticancer Activity

Research has shown that this compound exhibits notable anticancer properties. In vitro studies demonstrated:

  • Inhibition of HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth inhibition percentages of 54.25% and 38.44%, respectively .
  • Selectivity for cancer cells , as it showed minimal toxicity to normal fibroblast cells (80.06% growth) indicating a potential therapeutic window for cancer treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • It demonstrated significant inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria .
  • A study indicated that similar pyrazole derivatives could inhibit microbial cell wall synthesis, contributing to their antibacterial effects.

Anti-inflammatory Effects

This compound has been investigated for anti-inflammatory properties:

  • It was found to inhibit the production of pro-inflammatory cytokines in cell models, suggesting potential applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme inhibition , where it binds to the active sites of specific enzymes, blocking their activity. This is particularly relevant in cancer metabolism and microbial growth pathways.
  • Disruption of cellular processes , such as apoptosis in cancer cells and membrane integrity in bacteria.

Comparative Analysis with Similar Compounds

A comparison with other pyrazole derivatives highlights the unique activity profile of this compound:

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
4-Amino-1-methyl-1H-pyrazole-5-carboxylic acidHighModeratePresent
5-Amino-1-methyl-1H-pyrazole-4-carboxylic acidModerateLowAbsent
3-Methyl-1H-pyrazole-5-carboxylic acidLowModeratePresent

This table illustrates that while several compounds exhibit anticancer or antimicrobial properties, this compound stands out due to its combined efficacy across multiple biological activities.

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

  • Study on Cancer Cell Lines : A comprehensive evaluation of various aminopyrazoles indicated that structural modifications significantly affect anticancer potency. The presence of an amino group at the 4-position was crucial for maintaining activity against cancer cells .
  • Antimicrobial Efficacy : Research involving agar diffusion techniques revealed that certain derivatives had superior antibacterial properties compared to standard antibiotics like ampicillin .
  • Inflammation Models : Experimental models demonstrated that this compound could effectively reduce inflammation markers in vitro, suggesting potential as a therapeutic agent for inflammatory diseases .

Properties

IUPAC Name

4-amino-2-methylpyrazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.ClH/c1-8-4(5(9)10)3(6)2-7-8;/h2H,6H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFNDSYYKBHUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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